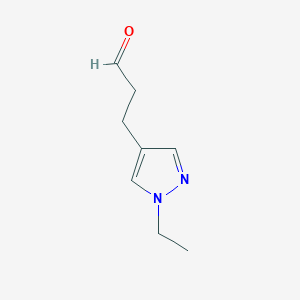

3-(1-ethyl-1H-pyrazol-4-yl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-(1-ethylpyrazol-4-yl)propanal |

InChI |

InChI=1S/C8H12N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h5-7H,2-4H2,1H3 |

InChI Key |

QNHZXYMYEQXPOG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 3 1 Ethyl 1h Pyrazol 4 Yl Propanal

Retrosynthetic Disconnections and Strategic Planning for the Pyrazole-Propanal Moiety

The synthetic design for 3-(1-ethyl-1H-pyrazol-4-yl)propanal begins with a retrosynthetic analysis, which logically deconstructs the molecule into simpler, readily available starting materials. Two primary disconnection strategies emerge for the pyrazole-propanal moiety.

The first and most common strategy involves the formation of the pyrazole (B372694) ring as a key step. This approach disconnects the N1-C5 and C3-N2 bonds of the pyrazole ring, leading back to two key synthons: ethylhydrazine (B1196685) and a functionalized 1,3-dicarbonyl compound. The 1,3-dicarbonyl precursor would need to contain the three-carbon aldehyde chain, likely in a protected form, such as an acetal, to prevent undesired side reactions during the cyclization step. This is a classic Knorr-type pyrazole synthesis. jk-sci.comyoutube.com

A second strategy involves the formation of the C4-Cα bond of the propanal side chain. This retrosynthetic disconnection points to a pre-formed 1-ethyl-1H-pyrazole ring, which is then functionalized at the C4 position. This could be achieved through a formylation reaction (e.g., Vilsmeier-Haack) to install a formyl group, which is then elaborated into the propanal side chain via a one-carbon or two-carbon extension strategy, such as a Wittig reaction followed by hydrolysis or reduction. umich.edu Alternatively, a 4-halo-1-ethyl-1H-pyrazole could undergo a palladium-catalyzed cross-coupling reaction with a suitable three-carbon synthon. rsc.org

Classical and Established Synthetic Routes to this compound

Established methods for synthesizing substituted pyrazoles provide a robust foundation for accessing the target compound. These routes often rely on the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. jk-sci.com

Multi-Step Synthesis Pathways and Key Intermediate Chemistry

A plausible multi-step pathway begins with the synthesis of a suitable 1,3-dicarbonyl equivalent. For instance, the reaction of ethylhydrazine with a protected form of malondialdehyde bearing the desired side chain is a direct approach. A key intermediate in many pyrazole syntheses is a substituted 1,3-diketone. organic-chemistry.orgrsc.org

One established pathway involves the cyclocondensation reaction between ethylhydrazine and a β-ketoaldehyde or its synthetic equivalent. A critical intermediate in an alternative approach is 1-ethyl-1H-pyrazole-4-carbaldehyde . This aldehyde can be synthesized via the Vilsmeier-Haack formylation of 1-ethylpyrazole. umich.edu The subsequent conversion of this aldehyde to the target propanal can be achieved through several methods, such as a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide to form an α,β-unsaturated ester, followed by reduction of the double bond and ester group, and subsequent oxidation to the aldehyde.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Structure | Role in Synthesis |

| Ethylhydrazine | CH₃CH₂NHNH₂ | Source of the N1-ethyl group and N2 atom of the pyrazole ring. |

| 1,3-Dicarbonyl Precursor | e.g., Acetal-protected propanal-dicarbonyl | Provides the C3, C4, and C5 atoms of the pyrazole core and the side chain. |

| 1-Ethyl-1H-pyrazole | A precursor for C4-functionalization strategies. | |

| 1-Ethyl-1H-pyrazole-4-carbaldehyde | A key intermediate for side-chain elaboration. umich.edu |

Regioselectivity and Stereoselectivity in Synthetic Approaches

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like ethylhydrazine, the formation of two possible regioisomers can occur. conicet.gov.ar The synthesis of this compound requires specific control to ensure the formation of the 1,4-disubstituted product over the 1,5-disubstituted isomer. The regioselectivity of the Knorr synthesis is highly dependent on the reaction conditions, including the pH and the nature of the substituents on both the dicarbonyl compound and the hydrazine. organic-chemistry.orgacs.org The use of aprotic solvents with strong dipole moments, such as DMAc, has been shown to significantly improve regioselectivity in favor of one isomer. organic-chemistry.org Furthermore, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can also dramatically increase regioselectivity. conicet.gov.ar

Stereoselectivity is not a primary concern for the synthesis of the final achiral target molecule, this compound. However, stereoselective methods are crucial when synthesizing chiral pyrazole derivatives, often employing chiral auxiliaries to control the stereochemistry. rsc.orgrsc.org

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These advanced methodologies are applicable to the synthesis of the target pyrazole derivative.

Catalytic Approaches for C-C and C-N Bond Formation

Catalytic methods offer powerful alternatives to classical syntheses, often proceeding with higher efficiency and selectivity. For the construction of the pyrazole ring, ruthenium(II)-catalyzed oxidative C-N coupling provides a facile route to tri- and tetrasubstituted pyrazoles. organic-chemistry.org Rhodium-catalyzed addition-cyclization of hydrazines with alkynes also affords highly substituted pyrazoles under mild conditions. organic-chemistry.orgrsc.org

For the introduction of the side chain, palladium-catalyzed cross-coupling reactions are particularly valuable. A 4-halo-1-ethyl-1H-pyrazole can be coupled with a variety of organometallic reagents to form the C4-Cα bond. For instance, a Negishi or Suzuki coupling could be employed. rsc.org

Table 2: Examples of Catalytic Reactions in Pyrazole Synthesis

| Reaction Type | Catalyst | Description | Reference(s) |

| Oxidative C-N Coupling | Ruthenium(II) complexes | Intramolecular synthesis of substituted pyrazoles. | organic-chemistry.org |

| Addition-Cyclization | Rhodium complexes | Reaction of hydrazines with alkynes to form pyrazoles. | organic-chemistry.orgrsc.org |

| Cross-Coupling (e.g., Negishi) | Palladium complexes (e.g., Pd(PPh₃)₄) | C-C bond formation at the C4 position of a halopyrazole. | rsc.org |

| Buchwald-Hartwig Amination | Palladium complexes with specific ligands (e.g., JosiPhos) | C-N bond formation at the C4 position of a halopyrazole. | rsc.org |

| Metal-free Oxidative C-N bond formation | Iodine (I₂) | One-pot synthesis from α,β-unsaturated aldehydes/ketones and hydrazines. | acs.org |

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, this can be achieved through several strategies. mdpi.com One-pot, multicomponent reactions, where multiple starting materials react in a single step to form the product, are highly efficient and atom-economical. rsc.orgresearchgate.net

The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, significantly reduces waste. nih.govtandfonline.com Microwave (MW) irradiation and ultrasound assistance are energy-efficient techniques that can accelerate reaction rates and improve yields. mdpi.comnih.govgsconlinepress.com The use of recyclable catalysts, such as magnetically retrievable nanoparticles, further enhances the sustainability of the synthesis. jk-sci.com

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Principle | Application | Example | Reference(s) |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of pyrazoles from hydrazines, dicarbonyls, and other components. | rsc.orgresearchgate.net |

| Safer Solvents | Use of Water/Ethanol | Condensation reactions performed in aqueous or ethanolic media. | nih.gov |

| Energy Efficiency | Microwave/Ultrasound | Accelerated synthesis of pyranopyrazoles and other derivatives. | nih.govgsconlinepress.com |

| Catalysis | Recyclable Catalysts | Use of ferrite-anchored catalysts for pyrazole synthesis. | jk-sci.com |

| Waste Prevention | Solvent-free Reactions | Reactions conducted in the absence of a solvent, often with a solid catalyst or under neat conditions. | tandfonline.com |

Flow Chemistry and Continuous Processing Techniques

The synthesis of pyrazole derivatives, including structures analogous to this compound, has increasingly benefited from the adoption of flow chemistry and continuous processing. mdpi.com These techniques offer significant advantages over traditional batch methods, such as enhanced safety, improved heat and mass transfer, greater reproducibility, and streamlined scalability. asynt.comstolichem.com While specific literature on the continuous synthesis of this compound is not prevalent, established flow methodologies for constructing N-substituted and 4-substituted pyrazoles provide a clear blueprint for its potential production.

A common strategy for pyrazole synthesis that is readily adaptable to flow conditions is the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. youtube.com For the target molecule, this would involve reacting a suitable precursor of the propanal side-chain with ethylhydrazine. In a continuous setup, streams of the two reactants are pumped and mixed at a T-junction before entering a heated reactor coil. The precise control over temperature, pressure, and residence time within the coil allows for rapid optimization and high-efficiency conversion. galchimia.com Operating the system at temperatures above the solvent's boiling point can dramatically increase reaction rates, a feat that is difficult and hazardous to achieve in standard batch reactors. nhsjs.com

Another powerful technique is the [3+2] cycloaddition of a diazo compound with an alkyne. mdpi.com Flow chemistry is particularly advantageous for such reactions as it allows for the in situ generation and immediate use of potentially unstable and explosive diazo intermediates, thereby minimizing risks. nih.gov For instance, a continuous flow platform has been developed for synthesizing highly functionalized pyrazoles by generating diazoalkanes in one reactor coil and immediately reacting them with alkynes in a subsequent module. nih.govmit.edu This modular "assembly line" approach allows for the rapid generation of diverse pyrazole cores which could be further functionalized downstream. nih.gov

The table below summarizes representative conditions for the synthesis of substituted pyrazoles using continuous flow techniques, illustrating the parameters that could be adapted for the synthesis of this compound.

Table 1: Examples of Substituted Pyrazole Synthesis in Continuous Flow

| Starting Materials | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenones, DMADMF, Hydrazine | Stainless-steel coil and glass mixer-chip | 150-170 | 12 min | High | galchimia.com |

| Terminal Alkynes, Hydrazine Monohydrate | Heated coil with in-line scavenger | 140 | 87.5 min | 81-90 | nih.gov |

| Sydnones, Terminal Alkynes | PFA reactor coil | 140 | 5 min | 24-100 | nhsjs.com |

| Fluorinated Amines, Alkynes | Sequential reactor coils | 70 | 1-60 min | 48-99 | nih.govmit.edu |

These examples underscore the versatility of flow chemistry in accessing a wide range of pyrazole structures under controlled and efficient conditions.

Optimization and Scale-Up Considerations for Research Synthesis

Optimizing and scaling up the synthesis of a target compound like this compound for research purposes presents a distinct set of challenges and opportunities where flow chemistry offers significant advantages over traditional batch processing. nih.gov

Optimization: In flow chemistry, optimization is achieved by systematically varying parameters such as temperature, pressure, reagent concentration, and flow rate (which dictates residence time). galchimia.com This process can often be automated, allowing for rapid screening of reaction conditions to identify the optimal set for maximizing yield and minimizing impurities. The small internal volume of flow reactors means that each experiment consumes minimal material, making this approach highly efficient for research-scale optimization. nhsjs.com Furthermore, the superior heat exchange in flow reactors allows for precise temperature control, preventing runaway reactions and reducing the formation of thermal degradation byproducts, which can be a challenge in larger batch reactors. stolichem.com

Scale-Up: The scale-up of a chemical synthesis is a critical step for producing larger quantities required for extensive research. In batch chemistry, scaling up involves using larger reactors, which can introduce new challenges related to mixing efficiency and heat transfer, often leading to decreased yields or altered impurity profiles. asynt.com

In contrast, the scale-up of a flow process is typically achieved by "numbering-up" (running multiple reactors in parallel) or, more commonly for research scale, by "scaling-out." Scaling-out involves running the optimized continuous process for an extended period. nih.gov This approach avoids the re-optimization often required when moving to larger batch vessels. For example, a stable flow system producing a pyrazole derivative was scaled up simply by running it for 16 hours, successfully yielding a larger quantity of the product without any change in the optimized conditions. nih.gov This demonstrates a key advantage for research synthesis, where obtaining multi-gram quantities of a material can be as simple as leaving the system to run overnight.

The table below compares key aspects of batch versus flow processing for the synthesis of functionalized pyrazoles, highlighting the considerations for optimization and scale-up.

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

| Feature | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; can be inefficient and lead to hotspots. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. | stolichem.com |

| Mass Transfer/Mixing | Can be inefficient, especially in larger vessels, leading to local concentration gradients. | Highly efficient due to small channel dimensions, ensuring rapid and homogenous mixing. | stolichem.com |

| Safety | Handling of large quantities of hazardous reagents or unstable intermediates poses significant risks. | Small reactor volumes minimize the amount of hazardous material at any given time; enables use of reactive intermediates. | mdpi.com |

| Optimization | Time and material intensive; requires separate experiments for each data point. | Rapid and material-sparing; parameters can be varied quickly, often with automation. | galchimia.com |

| Scale-Up | Often requires re-optimization due to changes in physical parameters (mixing, heat transfer). | Straightforward; typically achieved by extending the run time ("scaling-out") without re-optimization. | nih.gov |

| Reproducibility | Can be variable between scales due to differences in physical conditions. | High; consistent conditions lead to reliable and reproducible outcomes. | galchimia.com |

While flow chemistry presents numerous advantages, potential challenges such as reactor clogging with solid byproducts must be considered and mitigated during the optimization phase. However, for the synthesis of research quantities of compounds like this compound, continuous flow processing offers a safer, more efficient, and highly scalable alternative to traditional methods.

Computational and Theoretical Studies on 3 1 Ethyl 1h Pyrazol 4 Yl Propanal

Quantum Chemical Characterization of Electronic Structure and Bonding

A quantum chemical study would provide fundamental insights into the electronic nature of 3-(1-ethyl-1H-pyrazol-4-yl)propanal. This typically involves using methods like Density Functional Theory (DFT) to model the molecule's behavior.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be performed to understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. Charge distribution analysis, often visualized through electrostatic potential maps, would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic and nucleophilic sites.

Table 1: Illustrative Molecular Orbital Analysis Data This table presents hypothetical data of the kind that would be generated from a computational analysis, as specific data for the target compound is not available.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. The electronic spectrum prediction would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Conformational Analysis and Potential Energy Surface Mapping

The propanal side chain and the ethyl group on the pyrazole (B372694) ring introduce conformational flexibility. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process maps the potential energy surface, identifying the lowest-energy (most stable) conformations and the energy barriers between them. This information is critical for understanding the molecule's shape and how it might interact with other molecules.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathway Modeling

Computational modeling is a powerful tool for studying reaction mechanisms. For this compound, one could investigate reactions involving the aldehyde group, such as oxidation, reduction, or condensation reactions. By applying Transition State Theory, researchers can locate the transition state structures and calculate the activation energies for different potential reaction pathways. This would clarify the most likely mechanism and predict reaction rates.

Solvent Effects and Intermolecular Interactions through Computational Simulations

The properties and behavior of a molecule can be significantly influenced by its environment. Computational simulations, often using models like the Polarizable Continuum Model (PCM), can be employed to study the effects of different solvents on the structure and stability of this compound. Furthermore, molecular dynamics simulations could be used to explore its intermolecular interactions, such as hydrogen bonding or van der Waals forces, in a condensed phase.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental results. For this compound, this would include calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. A strong correlation between the predicted and experimentally measured spectra would validate the computed structure and electronic properties of the molecule.

Exploration of Molecular Interactions in Biological Systems: Mechanistic Insights Non Clinical Focus

Receptor-Ligand Binding Affinity Studies (in vitro and in silico)

No in vitro or in silico studies detailing the receptor-ligand binding affinity of 3-(1-ethyl-1H-pyrazol-4-yl)propanal have been published. The broader family of pyrazole (B372694) compounds has been investigated for their ability to bind to various receptors, but these findings cannot be directly extrapolated to this specific derivative. Computational docking and in vitro binding assays would be necessary to determine if this compound interacts with any specific receptors and to quantify the affinity of such interactions.

Modulation of Specific Cellular Pathways at the Molecular Level (in vitro studies)

Information regarding the modulation of specific cellular pathways by this compound at the molecular level from in vitro studies is not available in the current body of scientific literature. Research on other pyrazole-containing molecules has demonstrated effects on various signaling pathways, but these are specific to the compounds studied. nih.gov

Analysis of Protein-Compound Interactions

Direct experimental evidence, such as co-crystallization studies or biophysical interaction assays, for the interaction of this compound with specific proteins is not documented. The pyrazole moiety is known to participate in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking, which are crucial for the biological activity of many pyrazole-based drugs. acs.org However, the specific protein partners and interaction profiles for this compound have not been determined.

Gene Expression Perturbation (in vitro models, mechanistic focus)

There are no published studies on the effects of this compound on gene expression in in vitro models. Such studies would be valuable in elucidating its potential mechanism of action and biological effects at a cellular level.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Understanding

Specific structure-activity relationship (SAR) studies for this compound are not available. SAR studies on broader classes of pyrazole derivatives have been conducted to understand how modifications to the pyrazole core and its substituents affect biological activity. acs.org These studies are fundamental in medicinal chemistry for the rational design of more potent and selective compounds.

Identification of Key Pharmacophore Features for Biological Interactions

Due to the absence of biological activity data for this compound, the key pharmacophore features responsible for any potential biological interactions have not been identified. Pharmacophore modeling for other biologically active pyrazoles has identified features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings as being important for their interactions with biological targets. nih.govnih.gov

Metabolic Fate and Biotransformation Pathways (in vitro and theoretical studies, excluding human metabolism)

The metabolic fate of this compound is not extensively documented in publicly available literature. However, based on the known metabolism of other pyrazole-containing compounds and general principles of xenobiotic biotransformation, a theoretical metabolic pathway can be proposed. In vitro and theoretical studies on related pyrazole derivatives provide insights into the likely enzymatic reactions this compound may undergo.

The primary routes of metabolism for pyrazole-based compounds involve oxidation, N-dealkylation, and conjugation reactions. nih.govhyphadiscovery.com The pyrazole ring itself is relatively stable to oxidative cleavage, but the substituents on the ring and the alkyl side chain are susceptible to enzymatic modification. hyphadiscovery.com

Theoretical Metabolic Pathways:

The biotransformation of this compound is anticipated to proceed through several key reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

Oxidation of the Propanal Side Chain: The aldehyde group is a primary target for oxidation. Aldehyde dehydrogenases (ALDH) are likely to catalyze the oxidation of the propanal moiety to the corresponding carboxylic acid, forming 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid. This is a common and generally rapid metabolic step for aldehydes.

N-Dealkylation: The N-ethyl group on the pyrazole ring is susceptible to oxidative N-dealkylation, a reaction frequently catalyzed by CYP enzymes. nih.gov This process would lead to the formation of 3-(1H-pyrazol-4-yl)propanal and acetaldehyde. The resulting N-dealkylated pyrazole metabolite could then undergo further oxidation of its propanal side chain.

Hydroxylation: The ethyl group and the propanal side chain can also be sites for hydroxylation, another common CYP-mediated reaction. This would result in the formation of alcohol derivatives, which could then be further oxidized or conjugated.

Glucuronidation: The pyrazole nitrogen is a potential site for N-glucuronidation, a phase II conjugation reaction catalyzed by UGTs. hyphadiscovery.com This process involves the attachment of a glucuronic acid moiety, increasing the water solubility of the compound and facilitating its excretion. Studies on other pyrazole compounds have demonstrated the formation of N-glucuronides. hyphadiscovery.com

The following table summarizes the potential metabolic reactions and the primary enzyme families theoretically involved in the biotransformation of this compound.

| Metabolic Reaction | Potential Metabolite | Enzyme Family (Theoretical) |

| Oxidation of Aldehyde | 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid | Aldehyde Dehydrogenase (ALDH) |

| N-Dealkylation | 3-(1H-pyrazol-4-yl)propanal | Cytochrome P450 (CYP) |

| Hydroxylation of Ethyl Group | 3-(1-(1-hydroxyethyl)-1H-pyrazol-4-yl)propanal | Cytochrome P450 (CYP) |

| N-Glucuronidation | This compound-N-glucuronide | UDP-glucuronosyltransferase (UGT) |

It is important to note that the specific CYP isozymes involved in the metabolism of pyrazole derivatives can vary depending on the substitution pattern of the pyrazole ring. For instance, CYP2E1 has been identified as playing a role in the oxidation of some pyrazoles. hyphadiscovery.comnih.gov The affinity for different CYP enzymes can be influenced by the structural characteristics of the molecule. nih.gov

Theoretical studies, such as computational modeling, could further elucidate the most likely sites of metabolism and the thermodynamics of different biotransformation pathways. However, without direct in vitro experimental data on this compound, these proposed pathways remain speculative.

Advanced Analytical Methodologies for the Characterization and Study of 3 1 Ethyl 1h Pyrazol 4 Yl Propanal

High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 3-(1-ethyl-1H-pyrazol-4-yl)propanal. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence, a critical step in structural confirmation. Techniques such as electrospray ionization (ESI) are often employed to generate gas-phase ions of the analyte with minimal fragmentation, preserving the molecular ion for precise mass analysis. rsc.org For instance, the calculated exact mass of the protonated molecule [M+H]⁺ of a related pyrazole (B372694) derivative was found to be 265.1335, closely matching the experimentally observed value of 265.1336. rsc.org

Beyond initial structural confirmation, HRMS is pivotal in monitoring the progress of the chemical reactions that synthesize this compound. By analyzing aliquots of the reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product. This real-time monitoring enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. Furthermore, the high resolving power of HRMS can distinguish between the product and any closely related impurities that may have similar retention times in chromatographic separations. jeol.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed atomic connectivity and three-dimensional structure of this compound in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the ethyl group (a triplet and a quartet), the propanal chain (triplets and a multiplet), and the pyrazole ring protons. The chemical shifts (δ) of these protons are indicative of their electronic environment. For example, the aldehyde proton would appear significantly downfield. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net For this compound, distinct signals would be observed for the carbons of the ethyl group, the propanal side chain (including the characteristic aldehyde carbonyl carbon at a high chemical shift, often around 200 ppm), and the pyrazole ring. docbrown.info

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to piece together the molecular structure, 2D NMR experiments are crucial. researchgate.netomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between the protons within the ethyl group and within the propanal chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in connecting the different fragments of the molecule, for instance, showing the connectivity between the propanal side chain and the pyrazole ring, and between the ethyl group and the nitrogen atom of the pyrazole ring. researchgate.netnih.gov

The following table summarizes the expected NMR data for this compound based on the analysis of similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aldehyde CH | ~9.8 (t) | ~202 | C=O, CH₂ (α to C=O) |

| CH₂ (α to C=O) | ~2.8 (t) | ~45 | C=O, CH₂ (β to C=O), C4 of pyrazole |

| CH₂ (β to C=O) | ~2.6 (t) | ~20 | CH₂ (α to C=O), C4 of pyrazole, C3/C5 of pyrazole |

| Pyrazole C3-H | ~7.5 (s) | ~138 | C4, C5, N-CH₂ |

| Pyrazole C5-H | ~7.4 (s) | ~128 | C4, C3, N-CH₂ |

| N-CH₂ | ~4.1 (q) | ~48 | N-CH₃, C3, C5 |

| N-CH₂CH₃ | ~1.4 (t) | ~15 | N-CH₂ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Chromatographic Techniques for High-Purity Isolation and Impurity Profiling in Research Samples

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity. rsc.org The presence of impurities can significantly affect the outcome of biological assays and other research applications. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment and for the isolation of the target compound. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The method would be optimized to achieve baseline separation of the main compound from any starting materials, byproducts, or degradation products. dphen1.com A diode array detector (DAD) can provide UV spectra of the eluted peaks, aiding in peak identification and purity assessment. researchgate.net

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is highly effective for the analysis of volatile and thermally stable compounds. mdpi.com It can be used to detect and identify volatile impurities in the sample of this compound. The high separation efficiency of the capillary GC column combined with the identification power of the mass spectrometer makes it a powerful tool for impurity profiling. jeol.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for monitoring the progress of a reaction and for preliminary purity checks. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of the product and any remaining starting materials or byproducts can be visualized under UV light or with a staining agent. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected vibrational frequencies include:

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1740-1720 cm⁻¹.

C-H stretching vibrations for the alkyl and aromatic-like pyrazole ring protons, usually appearing around 3100-2850 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazole ring in the 1600-1400 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that are associated with a change in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the C=C bonds of the pyrazole ring would likely show strong Raman signals. chemicalbook.com

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in structural confirmation and potentially offering insights into its conformational properties.

X-ray Crystallography of the Compound or its Derivatives for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. nih.gov If a suitable single crystal of this compound or a stable derivative can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov

Potential Non Biological Applications and Material Science Relevance of 3 1 Ethyl 1h Pyrazol 4 Yl Propanal

Precursor in Polymer Synthesis and Functional Material Development

The aldehyde functionality and the pyrazole (B372694) ring of 3-(1-ethyl-1H-pyrazol-4-yl)propanal make it a promising candidate as a monomer or a key intermediate in the synthesis of advanced polymers and functional materials. The aldehyde group can readily participate in various polymerization reactions, such as condensation polymerization with diols, diamines, or other suitable co-monomers to form polyesters, polyamides, or polyimines (Schiff bases), respectively.

The incorporation of the 1-ethyl-1H-pyrazol-4-yl moiety into the polymer backbone is expected to impart unique properties to the resulting materials. Pyrazole-containing polymers are known for their thermal stability, and specific optical and electronic properties. These characteristics make them suitable for applications in high-performance plastics, specialty coatings, and electronic devices.

Table 1: Potential Polymerization Reactions and Resulting Functional Materials

| Polymerization Type | Co-monomer | Resulting Polymer | Potential Applications |

| Condensation | Diols (e.g., ethylene (B1197577) glycol) | Polyester | Specialty fibers, films, and resins |

| Condensation | Diamines (e.g., hexamethylenediamine) | Polyamide | High-strength fibers, engineering plastics |

| Condensation | Hydrazines | Polyhydrazone | Thermally stable polymers, chelating resins |

| Aldol (B89426) Condensation | Ketones or other aldehydes | Polyaldol | Biodegradable polymers, resins |

Furthermore, the pyrazole nitrogen atoms can act as coordination sites for metal ions, leading to the formation of metallopolymers. These materials can exhibit interesting magnetic, catalytic, or luminescent properties, making them attractive for applications in sensors, catalysts, and optoelectronic devices. The development of such functional materials from pyrazole aldehydes is an active area of research. rsc.org

Ligand Design and Application in Organometallic Catalysis

The pyrazole ring system is a well-established and versatile ligand scaffold in coordination chemistry and organometallic catalysis. The two adjacent nitrogen atoms of the pyrazole ring can effectively coordinate to a wide range of transition metals, forming stable metal complexes. researchgate.netnih.gov The specific substitution pattern of this compound, with an ethyl group at the N1 position and a propanal group at the C4 position, allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

The propanal group can be further modified to introduce additional donor atoms, creating multidentate ligands. For instance, reduction of the aldehyde to an alcohol followed by etherification or amination can lead to the synthesis of new ligand systems with enhanced coordination capabilities.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Ion | Potential Ligand Coordination | Potential Catalytic Application |

| Palladium(II) | N,N-bidentate (from two pyrazole units) | C-C coupling reactions (e.g., Suzuki, Heck) |

| Copper(II) | N,O-bidentate (pyrazole-N and aldehyde-O) | Oxidation reactions, atom transfer radical polymerization |

| Rhodium(I) | P,N-ligand (after modification of propanal) | Asymmetric hydrogenation, hydroformylation |

| Ruthenium(II) | N,N,N-tridentate (from modified pyrazole) | Olefin metathesis, transfer hydrogenation |

The catalytic activity of such complexes is influenced by the nature of the metal center, the coordination geometry, and the electronic properties of the pyrazole ligand. The ethyl group on the pyrazole ring can enhance the solubility of the metal complex in organic solvents, which is advantageous for homogeneous catalysis.

Role as an Organocatalyst or Component in Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth in recent years. Pyrazole derivatives have emerged as promising organocatalysts for a variety of chemical transformations. mjcce.org.mkacs.orgnih.gov The presence of both a Lewis basic nitrogen atom in the pyrazole ring and a reactive aldehyde group in this compound suggests its potential utility in organocatalytic systems.

The aldehyde group can participate in enamine and iminium ion catalysis, which are key intermediates in many organocatalytic reactions, such as aldol reactions, Michael additions, and Mannich reactions. nih.gov The pyrazole moiety can act as a hydrogen bond donor or acceptor, influencing the stereoselectivity of the reaction.

Moreover, this compound can serve as a building block for the synthesis of more complex chiral organocatalysts. The propanal group can be readily transformed into various chiral moieties, which can then be used to induce asymmetry in chemical reactions.

Development of Analytical Reagents and Probes

The development of selective and sensitive analytical reagents and fluorescent probes for the detection of ions and molecules is of great importance in various fields, including environmental monitoring and biomedical diagnostics. Pyrazole derivatives have been successfully employed as scaffolds for the design of such probes due to their inherent fluorescence properties and their ability to coordinate with metal ions. nih.govnih.gov

The aldehyde group in this compound is a key feature for its application as an analytical reagent. Aldehydes are known to react with specific functional groups, such as amines and hydrazines, to form colored or fluorescent products. mdpi.com This reactivity can be exploited for the development of colorimetric or fluorometric assays for the detection of various analytes.

Table 3: Potential Analytical Applications

| Target Analyte | Detection Principle | Potential Application |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence | Environmental monitoring, bioimaging |

| Amines and Hydrazines | Formation of fluorescent Schiff bases | Detection of biogenic amines, hydrazine (B178648) derivatives |

| pH | Protonation/deprotonation of the pyrazole ring affecting fluorescence | pH sensing in chemical and biological systems |

By conjugating the this compound moiety with other fluorophores or chromophores, it is possible to create sophisticated probes with tailored properties, such as specific emission wavelengths and enhanced sensitivity. rsc.org

Environmental Degradation Studies and Fate in Abiotic Systems

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. The abiotic degradation of this compound in the environment is expected to be influenced by factors such as sunlight (photodegradation), water (hydrolysis), and interaction with minerals.

The pyrazole ring is generally considered to be relatively stable. However, studies have shown that pyrazole can be degraded by advanced oxidation processes, such as UV/H₂O₂ treatment. uvsolutionsmag.com The ethyl group and the propanal side chain are more susceptible to degradation. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under environmental conditions.

Photodegradation is a likely pathway for the breakdown of this compound in the presence of sunlight. The pyrazole ring can undergo photoisomerization and other photochemical transformations. researchgate.netmcneill-group.org The substituents on the ring can significantly influence the rate and pathway of photodegradation. The presence of the propanal group may also affect the photochemical behavior of the molecule. acs.orgnih.gov Further research is needed to fully elucidate the environmental degradation pathways and persistence of this compound.

Future Research Directions and Emerging Paradigms for 3 1 Ethyl 1h Pyrazol 4 Yl Propanal

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

In the context of drug discovery, ML models can predict the biological activities and physicochemical properties of pyrazole (B372694) derivatives, accelerating the identification of promising drug candidates. eurasianjournals.combohrium.com These computational tools can screen large virtual libraries of compounds, flagging those with desirable characteristics for further investigation. bohrium.com The integration of AI can also aid in understanding complex structure-activity relationships, guiding the design of more potent and selective molecules. researchgate.netresearchgate.net

Exploration of Novel Reaction Spaces and Unconventional Synthesis Pathways

Future research will likely focus on discovering new and more efficient methods for synthesizing 3-(1-ethyl-1H-pyrazol-4-yl)propanal and related compounds. This includes the exploration of novel reaction spaces and unconventional synthesis pathways that offer advantages over traditional methods. nih.govbenthamdirect.com Techniques such as flow chemistry are gaining traction as they allow for safer, more scalable, and highly controlled reactions. mdpi.com

Microwave-assisted and ultrasound-assisted synthesis are other "green" chemistry approaches that can significantly reduce reaction times and energy consumption. nih.govresearchgate.netbenthamdirect.comresearchgate.netorientjchem.org The development of novel catalytic systems, including metal-free and heterogeneous catalysts, will also be crucial in creating more sustainable and environmentally friendly synthetic routes. benthamdirect.comresearchgate.netnih.gov Furthermore, multicomponent reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient strategy for generating diverse libraries of pyrazole derivatives. mdpi.com

One innovative approach involves the use of α,β-unsaturated aldehydes as starting materials, where the aldehyde group acts as a photoremovable directing group in a domino sequence of photoclick cycloaddition followed by photocatalyzed oxidative deformylation. acs.org This method provides a regioselective route to pyrazoles under visible-light irradiation. acs.org

Development of Advanced Probes for Mechanistic Biological Research (in vitro)

The unique structure of this compound makes it a valuable scaffold for the development of advanced molecular probes for in vitro biological research. nih.govmdpi.com These probes can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function and role in disease processes. nih.govacs.org

For example, fluorescently labeled derivatives of this compound could be used to visualize cellular processes in real-time, providing insights into drug mechanisms of action. The pyrazole core is a key structural feature in compounds that have shown inhibitory activity against the phagocytosis of opsonized red blood cells by monocytes. acs.org The synthesis and evaluation of analogs are crucial for understanding structure-activity relationships. acs.org

The development of pyrazole-based inhibitors for various kinases is an active area of research. acs.orgrsc.org These probes can help to elucidate the complex signaling pathways involved in diseases like cancer. nih.govnih.gov

Interdisciplinary Research Opportunities with Physics, Material Science, and Environmental Science

The potential applications of this compound and its derivatives extend beyond biology and medicine into interdisciplinary fields. mdpi.com

Material Science: Pyrazole-based compounds are being explored for their use in the development of new materials with unique optical, electronic, and energetic properties. researchgate.netnih.govmdpi.com They can act as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage. nih.gov Nitrated pyrazoles are of particular interest as energetic materials due to their high heat of formation and stability. nih.gov

Environmental Science: The development of "green" and environmentally benign synthesis methods for pyrazole derivatives is a significant area of research. benthamdirect.comresearchgate.netbenthamdirect.com This includes the use of water as a solvent, microwave and ultrasound assistance, and the development of recyclable catalysts. benthamdirect.com Pyrazole compounds are also being investigated for their potential use in environmental remediation, for example, as corrosion inhibitors. researchgate.net

Challenges and Opportunities in Computational Chemistry for Complex Systems

Computational chemistry plays a vital role in understanding the properties and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net However, accurately modeling complex systems involving these molecules presents both challenges and opportunities.

One of the main challenges lies in the development of accurate force fields and the computational scalability required for large-scale simulations. eurasianjournals.com Overcoming these hurdles will allow for more precise predictions of molecular behavior and interactions.

Opportunities in this area include the use of quantum mechanical calculations, such as density functional theory (DFT), to gain detailed insights into the electronic structure and properties of these compounds. eurasianjournals.comresearchgate.net Molecular dynamics simulations can be used to explore their dynamic behavior and conformational flexibility. eurasianjournals.com The integration of machine learning with these computational methods holds the promise of accelerating the discovery of new pyrazole derivatives with tailored properties for a wide range of applications. eurasianjournals.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)propanal, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives and aldehydes. For example, coupling 1-ethyl-1H-pyrazole with propanal precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd-mediated cross-coupling) critically influence yield . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) and aldehyde proton (δ ~9.8 ppm).

- FTIR : Identify the aldehyde C=O stretch (~1720 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for structurally similar pyrazole derivatives (e.g., triclinic crystal system with unit cell parameters a = 10.056 Å, b = 10.078 Å) .

Q. What analytical methods ensure purity and stability of this compound during storage?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per typical standards ).

- Karl Fischer titration : Monitor water content (<0.1% w/w) to prevent aldehyde hydration.

- Stability studies : Store under inert gas (N₂/Ar) at –20°C to minimize oxidation.

Advanced Research Questions

Q. How does the ethyl substituent on the pyrazole ring influence the compound’s reactivity and biological activity compared to methyl or propyl analogs?

- Methodological Answer : The ethyl group enhances lipophilicity (logP ~1.8) compared to methyl analogs, improving membrane permeability in cellular assays. Comparative enzymatic inhibition assays (e.g., cytochrome P450 isoforms) can quantify activity differences. For example, ethyl-substituted pyrazoles show ~20% higher binding affinity to CYP3A4 than methyl analogs due to steric and electronic effects . Computational docking (AutoDock Vina) using PDB structures can model these interactions .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-response curves : Test derivatives across a wide concentration range (nM to mM) to identify non-linear effects.

- Off-target screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to rule out non-specific binding.

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess if metabolites contribute to observed discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets such as GPCRs or kinases?

- Methodological Answer :

- Molecular docking : Utilize the compound’s InChI key (e.g., YNJZDYAIODHMKD-UHFFFAOYSA-N ) to simulate binding poses in GPCR active sites (e.g., adenosine A₂A receptor, PDB: 5G53).

- QSAR models : Train on pyrazole derivative datasets to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Q. What methodologies optimize the regioselective derivatization of this compound for functional group diversification?

- Methodological Answer :

- Aldehyde protection : Form dimethyl acetals (e.g., using MeOH/H⁺) to prevent side reactions during pyrazole modification.

- Cross-coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups at the pyrazole C3 position .

- Reductive amination : React the aldehyde with primary amines (e.g., benzylamine) and NaBH₃CN to generate secondary amines.

Q. How do structural analogs of this compound differ in their electronic properties, and how is this quantified?

- Methodological Answer :

- Cyclic voltammetry : Measure oxidation potentials (E₁/₂) in acetonitrile (0.1 M TBAPF₆) to compare electron-donating/-withdrawing effects of substituents.

- DFT calculations : Compute HOMO/LUMO energies (B3LYP/6-31G*) to correlate with experimental reactivity. For example, replacing ethyl with trifluoromethyl lowers HOMO energy by ~0.8 eV, reducing nucleophilicity .

Tables for Comparative Analysis

Table 1 : Key Physicochemical Properties of this compound vs. Analogs

Table 2 : Recommended Reaction Conditions for Derivatization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.